molecular formula C15H28N4O4 B1360327 Peramivir CAS No. 229614-56-6

Peramivir

カタログ番号 B1360327
CAS番号: 229614-56-6
分子量: 328.41 g/mol
InChIキー: XRQDFNLINLXZLB-CKIKVBCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peramivir is an antiviral agent used to treat acute uncomplicated influenza in patients aged 2 years and older who have been symptomatic for no more than two days . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It works by preventing an enzyme in the body from releasing the virus from infected cells .


Synthesis Analysis

Peramivir has been synthesized through various methods. One approach involves the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates of anti-influenza drugs . Another strategy involves a new and versatile method starting from a stereoselective 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of Peramivir has been studied extensively. It has been found that Peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site .


Physical And Chemical Properties Analysis

Peramivir has a molecular formula of C15H28N4O4 and a molecular weight of 328.41 . It is soluble in water .

科学的研究の応用

Novel Intravenous Neuraminidase Inhibitor for Acute Influenza

Peramivir, a cyclopentane neuraminidase inhibitor, has been recognized for its efficacy against human influenza A and B isolates, as well as emerging strains with pandemic potential. Approved by the FDA in 2014 for acute uncomplicated influenza in adults, it was previously available under Emergency Use authorization during the 2009 H1N1 pandemic. Clinical trials have demonstrated its tolerability in both adult and pediatric populations. Its administration as a single intravenous dose offers a valuable therapeutic alternative, especially for critically ill patients or those unable to tolerate other routes of administration. Clinical data also support its safety and efficacy in pediatric populations (Alame, Massaad, & Zaraket, 2016).

Unique Role in Therapy

Peramivir has been recognized as the only FDA-approved anti-influenza agent available for intravenous injection. This unique administration route is advantageous for patients who cannot tolerate oral agents, offering potential improvements in adherence and outcomes. Clinical trials have indicated its effectiveness in relieving influenza symptoms, with improvements over placebo similar to other approved treatments. Despite not being approved for hospitalized patients, existing data suggest its potential role in treating severely ill, hospitalized patients (McLaughlin, Skoglund, & Ison, 2015).

Pharmacokinetics and Special Populations

Peramivir's pharmacokinetics have been evaluated in various studies, including those involving critical patients undergoing continuous renal replacement therapy. These studies help in understanding the drug's behavior in special patient populations, such as pediatrics, pregnant women, and patients with severe influenza receiving specific treatments. The data support the notion that peramivir can be used safely and effectively in these groups, although further studies are needed for more comprehensive evaluations (Bazan et al., 2010).

Intravenous Administration in Children

Studies on the efficacy, safety, and pharmacokinetics of intravenous peramivir in children during the 2009 pandemic H1N1 influenza A virus infection indicate its effectiveness in this age group. It demonstrated a substantial reduction in the time to alleviation of symptoms and a decrease in viral positivity rates in children after treatment. These findings support the clinical and virological effectiveness and safety of peramivir in pediatric patients with pH1N1 virus infection (Sugaya et al., 2011).

Safety And Hazards

Peramivir may cause serious side effects. It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-CKIKVBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904727
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Peramivir

CAS RN

330600-85-6, 229614-56-6, 229614-55-5
Record name Peramivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330600-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Peramivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERAMIVIR, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERAMIVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir
Reactant of Route 2
Peramivir
Reactant of Route 3
Peramivir
Reactant of Route 4
Peramivir
Reactant of Route 5
Peramivir
Reactant of Route 6
Peramivir

Citations

For This Compound
7,700
Citations
DF Smee, RW Sidwell - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… peramivir in studies run in parallel with each compound. In mice infected with influenza A or B viruses, oral treatment with peramivir … discuss the studies reported to date with peramivir. …
Number of citations: 112 www.tandfonline.com
LJ Scott - Drugs, 2018 - Springer
… , reviews the clinical use of peramivir in this indication and … , a single infusion of peramivir 600 mg significantly shortened the … of peramivir were generally consistent with those in adults. …
Number of citations: 34 link.springer.com
S Kohno, H Kida, M Mizuguchi… - Antimicrobial agents and …, 2010 - Am Soc Microbiol
Peramivir, a sialic acid analogue, is a selective inhibitor of neuraminidases produced by influenza A and B viruses. We evaluated the efficacy and safety of a single intravenous dose of …
Number of citations: 153 journals.asm.org
A Hata, R Akashi-Ueda, K Takamatsu… - Drug design …, 2014 - Taylor & Francis
Objective This report presents a review of the efficacy and safety of peramivir, a neuraminidase inhibitor that was granted Emergency Use Authorization by the US Food and Drug …
Number of citations: 33 www.tandfonline.com
L Barroso, J Treanor, L Gubareva… - Antiviral …, 2005 - journals.sagepub.com
Objective Oseltamivir is the only oral neuraminidase inhibitor currently available; we determined the tolerability and antiviral efficacy of oral peramivir for treatment and prophylaxis of …
Number of citations: 140 journals.sagepub.com
S Kohno, H Kida, M Mizuguchi, N Hirotsu… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… novel anti-influenza virus drug peramivir in high-risk patients, … -blind study, peramivir was intravenously administered at 300 … Intravenous peramivir appears to offer a potentially useful …
Number of citations: 115 journals.asm.org
AK Shetty, LA Peek - Expert review of anti-infective therapy, 2012 - Taylor & Francis
… peramivir, did not impact binding of peramivir to the NA enzyme suggesting that it may be feasible to administer peramivir … No significant antagonism or synergy between peramivir and …
Number of citations: 61 www.tandfonline.com
MM Alame, E Massaad, H Zaraket - Frontiers in microbiology, 2016 - frontiersin.org
Peramivir is a novel cyclopentane neuraminidase inhibitor of … Peramivir is highly effective against human influenza A and B … Peramivir is administered as a single-dose via the …
Number of citations: 77 www.frontiersin.org
PC Wang, JM Fang, KC Tsai, SY Wang… - Journal of Medicinal …, 2016 - ACS Publications
Peramivir is a potent neuraminidase (NA) inhibitor for … in peramivir with a phosphonate group, phosphono-peramivir (6a… is unexpectedly less active than peramivir. The inferior binding …
Number of citations: 38 pubs.acs.org
S Jain, AM Fry - Clinical Infectious Diseases, 2011 - academic.oup.com
… peramivir under the eIND, but most appeared to be severely ill. Among 31 patients receiving daily intravenous peramivir … noted from either oseltamivir or peramivir; long-term follow-up of …
Number of citations: 22 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。